1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 256.22 g/mol. This compound is classified as an eye irritant (Category 2) and skin irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals. It is utilized in various scientific fields, including chemistry, biology, medicine, and industry, primarily for its unique chemical properties and biological activities .
The synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride typically involves the reaction of 1-methylpiperazine with 2-pyrrolidinemethanol. This reaction is performed under specific conditions, often in the presence of a solvent and a catalyst to facilitate product formation. The process may include purification steps such as crystallization and drying to obtain the final dihydrochloride form.
The synthesis can be optimized for high yield and purity through controlled reaction conditions. Industrial production often employs large-scale synthesis techniques that may include automated reactors and continuous flow systems to enhance efficiency.
The molecular structure of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride features a piperazine ring substituted with a pyrrolidine moiety. The compound's InChI (International Chemical Identifier) is:
The InChI Key is:
The compound has a dihydrochloride form, which indicates the presence of two hydrochloric acid molecules associated with the base structure. This feature enhances its solubility in water and may influence its biological activity.
The major reactions involving 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride include substitution reactions typical of piperazine derivatives. These reactions can yield various substituted piperazine compounds depending on the reagents used.
Reactions may also involve oxidation processes that produce oxidized derivatives or other functional group modifications. The compound's ability to engage in diverse chemical reactions makes it valuable for synthetic applications in organic chemistry.
The mechanism of action for 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride primarily involves its interaction with specific molecular targets, particularly receptors in the central nervous system.
This compound acts as a modulator of neurotransmitter systems, particularly influencing GABAergic signaling pathways. Its agonistic action on GABA receptors can lead to various biological effects, including potential therapeutic applications in anxiety and seizure disorders.
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride appears as a white crystalline solid. Its melting point and solubility characteristics are influenced by its dihydrochloride form, enhancing its solubility in polar solvents like water.
The compound exhibits basic properties typical of piperazine derivatives, with a pKa indicating moderate basicity. Its reactivity profile includes participation in nucleophilic substitutions and potential coordination with metal ions in catalysis .
1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride has several applications across different scientific domains:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is utilized in biochemical assays to study protein functions and cellular pathways.
Medicine: It functions as an intermediate in pharmaceutical synthesis and has potential therapeutic applications due to its interaction with neurotransmitter systems.
Industry: The compound is employed as a catalyst in industrial chemical processes, enhancing reaction rates and product yields .
The structural complexity of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride arises from its hybrid architecture combining piperazine and pyrrolidine pharmacophores. Synthetic approaches must address the challenges of forming the carbon-nitrogen bond between these nitrogen heterocycles while managing reactivity and selectivity.
Table 1: Key Synthetic Strategies for Piperazine-Pyrrolidine Linkages
Strategy | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Transition Metal Catalysis | Pd(dba)₂/Xantphos, Cs₂CO₃, toluene, 80-110°C | High selectivity, functional group tolerance | Catalyst cost, purification challenges | 60-85% |
Nucleophilic Substitution | Alkyl halides, K₂CO₃ or DIPEA, DMF or acetonitrile | Simplicity, readily available starting materials | Over-alkylation, racemization risk | 45-75% |
Reductive Amination | NaBH₃CN or NaBH(OAc)₃, MeOH/THF, RT | Mild conditions, avoids alkyl halides | Diastereomer separation may be required | 70-92% |
Palladium-catalyzed Buchwald-Hartwig amination has emerged as a sophisticated method for constructing the critical C-N bond between the pyrrolidine and piperazine rings. This approach utilizes palladium precursors (Pd₂(dba)₃ or Pd(OAc)₂) with bulky phosphine ligands (Xantphos, DavePhos) to cross-couple N-methylpiperazine with halogenated pyrrolidine precursors, typically 2-(chloromethyl)pyrrolidine protected at the nitrogen. Optimized conditions involve cesium carbonate as base in toluene at 80-110°C, achieving yields of 60-85% [1] [3]. Key advantages include superior functional group tolerance and minimized over-alkylation compared to classical nucleophilic substitution. Recent advances focus on catalyst recycling systems and low-Pd-leaching precatalysts to address industrial scalability and purification challenges inherent in pharmaceutical synthesis.
Classical Sₙ2 displacement remains a widely implemented approach due to operational simplicity and cost-effectiveness. This method involves reacting N-methylpiperazine with electrophilic pyrrolidine derivatives, typically 2-(chloromethyl)-1-protected-pyrrolidine or activated esters. Critical optimization focuses on base selection (DIPEA, K₂CO₃) and solvent choice (acetonitrile, DMF) to suppress dialkylation and racemization. Elevated temperatures (50-80°C) accelerate the reaction but require careful control to prevent degradation. Steric hindrance around the pyrrolidine nitrogen necessitates protection with groups like Boc or Cbz, which can be cleaved post-coupling under acidic or hydrogenolytic conditions respectively. Yields vary considerably (45-75%) depending on the electrophile's reactivity and the substitution pattern on pyrrolidine [1] [5].
Reductive amination offers a versatile single-pot method that bypasses pre-formed alkyl halides, directly condensing N-methylpiperazine with pyrrolidine-2-carbaldehyde followed by in situ reduction. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature provides optimal selectivity for the secondary amine product over tertiary amine formation, with yields reaching 70-92%. Titanium isopropoxide-mediated reductive amination offers enhanced diastereoselectivity when applied to chiral pyrrolidine aldehydes. This method is particularly valuable for generating diverse analogs via aldehyde variation and minimizes side products from elimination or substitution pathways. Recent advances employ catalytic hydrogenation with Pd/C or Raney nickel under mild pressures (1-5 bar H₂), improving atom economy and reducing borane waste streams [5] [10].
The stereogenic center at the pyrrolidine C2 position necessitates precise stereochemical control for applications requiring enantiopure 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride. Synthetic strategies must reconcile the conformational flexibility of both rings with the need for asymmetric induction.
Table 2: Stereocontrol Strategies for Chiral Piperazine-Pyrrolidine Hybrids
Strategy | Chiral Element | Typical Conditions | De% or ee% | Removal Method |
---|---|---|---|---|
Chiral Auxiliaries | (S)- or (R)-Proline derivatives | Alkylation/Reduction, -20°C to RT | 85-95% de | Acid/base hydrolysis |
Chiral Catalysis | Ru-BINAP complexes | Hydrogenation, 50-100 psi H₂ | 90-99% ee | N/A (catalytic) |
Enzymatic Resolution | Lipases (CAL-B, PPL) | Kinetic resolution, pH 7-8 buffer | 95->99% ee | Selective crystallization |
Chiral pool synthesis leveraging enantiomerically pure proline provides the most direct access to stereodefined pyrrolidine building blocks. (L)-Proline undergoes N-protection (Boc, Cbz), followed by carboxyl group reduction (LiAlH₄, BH₃·THF) to the alcohol, and subsequent Appel or Mitsunobu halogenation to generate (S)-2-(halomethyl)pyrrolidine precursors. Coupling with N-methylpiperazine proceeds with >98% stereoretention under carefully controlled conditions (low temperature, non-basic nucleophiles). Alternatively, Evans oxazolidinone auxiliaries attached to 2-(bromomethyl)pyrrolidine enable diastereoselective alkylation of piperazine nitrogen, though this requires additional synthetic steps for auxiliary attachment and removal. These approaches typically deliver diastereomeric excesses (de) of 85-95% [7] [8].
Orthogonal protection schemes are indispensable for managing the multiple basic nitrogen sites during synthesis. The pyrrolidine nitrogen typically receives acid-labile protection (tert-butyloxycarbonyl, Boc) or hydrogenolyzable groups (benzyloxycarbonyl, Cbz), while the piperazine nitrogen often employs protonation or temporary N-carbamate protection. Critically, the tertiary amine in N-methylpiperazine requires no protection but can generate quaternary ammonium salts with harsh electrophiles. Sequential deprotection protocols must be optimized: hydrogenolysis (Pd/C, H₂) cleaves Cbz groups without affecting Boc, while acidic conditions (HCl/dioxane, TFA/DCM) remove Boc without cleaving the piperazine-methyl group. Final dihydrochloride salt formation often serves dual roles of deprotection (removing Boc) and salt formation in a single step using concentrated HCl in alcoholic solvents [1] [5].
Sustainable synthesis of 1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride addresses solvent waste, energy consumption, and catalyst recovery – critical factors for industrial implementation and environmental compliance.
Solvent-free reductive amination achieves exceptional atom economy by reacting neat N-methylpiperazine with pyrrolidine-2-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or polystyrene-supported cyanoborohydride. This approach eliminates volatile organic solvent use and simplifies workup to direct filtration or extraction, improving E-factors by 40-60% compared to traditional methods. Microwave dielectric heating dramatically accelerates key steps: N-alkylation reactions complete within 10-20 minutes at 100-150°C versus 12-24 hours conventionally. Precise temperature control in microwave reactors minimizes decomposition pathways for thermally sensitive intermediates, boosting yields by 15-25%. These techniques are particularly effective for library synthesis where rapid reaction optimization is paramount [1] [6].
Heterogeneous catalyst engineering enables cost-effective scale-up. Palladium on carbon (Pd/C, 1-5% Pd) facilitates both reductive amination (under transfer hydrogenation conditions) and deprotection (Cbz removal) without metal leaching. Adams' catalyst (PtO₂) provides superior activity for challenging reductions but requires optimization to minimize precious metal loading. Recent advances employ bimetallic nanoparticles (Pd-Fe, Pd-Ni) on mesoporous silica supports, achieving turnover numbers (TON) > 5,000 for reductive aminations at kilogram scale. Continuous flow hydrogenation systems enhance gas-liquid mass transfer, reducing catalyst loadings by 30-50% compared to batch processes. These innovations significantly reduce heavy metal waste and improve process mass intensity (PMI) metrics essential for sustainable active pharmaceutical ingredient (API) manufacturing [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7